Bienvenue dans la boutique en ligne BenchChem!

TG100435

Kinase inhibitor potency Metabolic activation Prodrug design

TG100435 is a unique multi-targeted protein tyrosine kinase inhibitor with FMO3-mediated prodrug activation. Unlike other Src inhibitors, its in vivo activity is dominated by the potent N-oxide metabolite TG100855, establishing a redox cycling mechanism that ensures sustained kinase suppression. With high oral bioavailability (74% in mice) and dual Src/EphB4 inhibition, it is the preferred tool for murine tumor models, angiogenesis research, and DMPK studies. Procure TG100435 to ensure experimental validity.

Molecular Formula C26H25Cl2N5O
Molecular Weight 494.42
Cat. No. B1574697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTG100435
SynonymsTG100435;  TG 100435;  TG100435 .
Molecular FormulaC26H25Cl2N5O
Molecular Weight494.42
Structural Identifiers
SMILESCC1=C2N=C(NC3=CC=C(OCCN4CCCC4)C=C3)N=NC2=CC(C5=C(Cl)C=CC=C5Cl)=C1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TG100435: A Multi-Targeted Src Family Kinase Inhibitor with a Unique Prodrug-Metabolite Activation Cycle


TG100435 is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor belonging to the 1,2,4-benzotriazin-3-amine class. It exhibits potent inhibition of Src family kinases (SFKs) and related tyrosine kinases, with inhibition constants (Ki) ranging from 13 to 64 nM against Src, Lyn, Abl, Yes, Lck, and EphB4 [1]. Critically, TG100435 undergoes extensive first-pass metabolism primarily via flavin-containing monooxygenase 3 (FMO3) to yield its major active N-oxide metabolite, TG100855, which is 2- to 9-fold more potent than the parent compound [2]. This metabolic conversion, coupled with a unique cytochrome P450 reductase-mediated retroreduction of TG100855 back to TG100435, establishes a redox cycling mechanism that fundamentally differentiates its pharmacokinetic and pharmacodynamic profile from other SFK inhibitors.

Why Generic Src Inhibitors Cannot Substitute for TG100435 in Research and Preclinical Applications


Simply substituting another Src family kinase inhibitor, such as dasatinib, bosutinib, or saracatinib, for TG100435 will not replicate its biological effects due to fundamental differences in metabolic fate and target engagement kinetics. Unlike these agents, TG100435 functions as a prodrug whose in vivo activity is dominated by the continuous, FMO3-driven generation of its highly potent N-oxide metabolite, TG100855 [1]. This creates a dynamic redox cycle with a forward N-oxidation rate approximately 15 times faster than the reverse retroreduction, effectively establishing a sustained-release reservoir of active inhibitor in vivo [2]. Consequently, the cumulative systemic exposure to active inhibitory species (parent plus metabolite) and the duration of kinase suppression are unique to this compound, leading to divergent pharmacodynamic outcomes that cannot be predicted by in vitro potency comparisons alone [1]. Researchers seeking to model Src-dependent pathologies or evaluate therapeutic hypotheses must therefore procure TG100435 specifically to ensure experimental validity.

TG100435 Quantitative Differentiation Guide: Evidence for Scientific Selection


Prodrug-to-Active Metabolite Potency Amplification: TG100435 vs. TG100855

The major active N-oxide metabolite of TG100435, TG100855, demonstrates substantially greater kinase inhibitory potency than the parent compound. In direct head-to-head biochemical assays, TG100855 exhibits 2- to 9-fold higher potency relative to TG100435 across the Src family kinase panel [1]. This potency amplification is a defining feature of the compound's pharmacological design, as TG100435 serves primarily as a prodrug whose therapeutic activity is mediated largely by TG100855 after oral administration [1].

Kinase inhibitor potency Metabolic activation Prodrug design

Unique Hepatic Redox Cycling: Irreversible N-Oxidation vs. Retroreduction Rate Comparison

TG100435 and its N-oxide metabolite, TG100855, participate in a bidirectional hepatic metabolic cycle. FMO3-mediated N-oxidation of TG100435 to TG100855 is the dominant forward reaction. Crucially, a cytochrome P450 reductase-catalyzed retroreduction of TG100855 back to TG100435 also occurs, establishing a unique redox equilibrium. The N-oxidation reaction is approximately 15 times faster than the retroreduction reaction in human liver microsomes, ensuring a net accumulation of the more potent TG100855 species [1]. This cyclical interconversion is not observed for other approved SFK inhibitors like dasatinib, bosutinib, or saracatinib, making it a class-differentiating metabolic signature.

Drug metabolism Redox cycling FMO3-mediated oxidation

In Vivo Systemic Exposure Dominance of Active Metabolite TG100855 Over Parent TG100435

Following oral administration of TG100435, the systemic exposure to the active N-oxide metabolite TG100855 substantially exceeds that of the parent compound in preclinical species. In rats, the systemic exposure of TG100855 is 1.1-fold greater than that of TG100435, while in dogs, this ratio increases to 2.1-fold [1]. This exposure dominance confirms that TG100855 is the primary circulating pharmacologically active species in vivo, a profile not shared by other Src inhibitors that lack this metabolic activation pathway.

Pharmacokinetics Oral bioavailability Metabolite exposure ratio

Multi-Kinase Inhibition Profile versus Single-Target Src Inhibitors

TG100435 demonstrates a defined multi-kinase inhibition profile within the Src family, with Ki values spanning 13–64 nM against six distinct tyrosine kinases: Src, Lyn, Abl, Yes, Lck, and EphB4 [1]. In contrast, the more selective Src inhibitor saracatinib (AZD0530) exhibits IC50 values of 2.7–11 nM against c-Src, Lck, c-Yes, Lyn, Fyn, Fgr, and Blk, but shows significantly weaker activity against Abl (~30 nM) and lacks meaningful EphB4 inhibition [2]. Dasatinib, while highly potent (sub-nanomolar to low nanomolar), targets a broader range of kinases including BCR-ABL, c-KIT, PDGFR, and ephrin receptors, resulting in a less focused Src-family profile [3]. The inclusion of EphB4 as a high-affinity target (Ki = 7.27 nM for TG100435 [4]) uniquely distinguishes TG100435 from both selective and broader-spectrum alternatives, offering a specific pharmacological fingerprint for angiogenesis and vascular development studies.

Kinase selectivity Multi-targeted TKI SFK inhibition spectrum

Species-Dependent Oral Bioavailability: Differentiated Absorption Profile vs. Other Oral SFK Inhibitors

TG100435 exhibits markedly species-dependent oral bioavailability: 74% in mouse, 23% in rat, and 11% in dog, with corresponding systemic clearance values of 20.1, 12.7, and 14.5 mL/min/kg, respectively [1]. This steep species gradient is quantitatively distinct from the more consistent bioavailability profiles reported for dasatinib (14–34% across species [2]) and saracatinib (~30–50% in rodent models). The high mouse bioavailability (74%) makes TG100435 especially well-suited for murine xenograft and syngeneic tumor models, whereas its lower dog bioavailability necessitates careful dose adjustment for large-animal toxicology studies. This species-specific absorption behavior is critical for selecting the appropriate preclinical model system.

Oral bioavailability Species scaling Preclinical pharmacokinetics

FMO3-Dependent Metabolic Activation: A Differentiation from CYP3A4-Dominant SFK Inhibitors

The conversion of TG100435 to its active metabolite TG100855 is primarily catalyzed by flavin-containing monooxygenase 3 (FMO3), with total metabolic flux completely inhibited by the FMO inhibitor methimazole and the CYP3A4 inhibitor ketoconazole, indicating exclusive FMO- and CYP3A4-mediated metabolism [1]. TG100855 formation is specifically and markedly inhibited (~90%) by methimazole and by heat inactivation (>99%), confirming FMO3 as the dominant enzyme responsible [1]. In contrast, dasatinib, bosutinib, and saracatinib are predominantly metabolized by CYP3A4 with minimal FMO involvement, making their clearance susceptible to CYP3A4-mediated drug-drug interactions. The FMO3 dependency of TG100435 activation provides a distinct drug interaction profile: unlike CYP3A4, FMO3 is generally not induced or inhibited by common co-administered drugs, offering a more predictable pharmacokinetic profile in polypharmacy contexts.

FMO3 enzyme Metabolic pathway Drug interaction liability

Optimal Research and Industrial Application Scenarios for TG100435 Based on Quantified Evidence


Murine Xenograft Oncology Studies Requiring High Oral Exposure and Sustained SFK Inhibition

With an absolute oral bioavailability of 74% in mice [1], TG100435 is the preferred Src family kinase inhibitor for murine xenograft and syngeneic tumor models where maximizing drug exposure via oral gavage is critical. The prodrug-metabolite redox cycling ensures sustained generation of the 2- to 9-fold more potent TG100855 metabolite [1], providing prolonged kinase suppression without the need for continuous infusion or frequent intraperitoneal dosing. This is especially advantageous for long-term tumor growth inhibition studies where maintaining consistent target engagement is essential for therapeutic efficacy readouts.

EphB4-Dependent Angiogenesis and Vascular Biology Research

TG100435 is uniquely suited for studies of EphB4-mediated signaling in angiogenesis and vascular development, as it is the only compound in its class that combines potent SFK inhibition with high-affinity EphB4 targeting (Ki = 7.27 nM) [1]. Neither dasatinib, saracatinib, nor bosutinib provide equivalent dual SFK/EphB4 inhibition at comparable concentrations. Researchers investigating EphB4-driven tumor angiogenesis, venous specification, or vascular remodeling will find TG100435 to be the only commercially available tool compound that simultaneously interrogates both kinase families in a single small molecule.

Pharmacokinetic Modeling of Prodrug-Metabolite Redox Cycling Mechanisms

The bidirectional metabolic interconversion between TG100435 and TG100855, driven by FMO3-mediated N-oxidation (forward rate ~15× faster than retroreduction by P450 reductase) [2], represents a rare and well-characterized example of hepatic redox cycling. This makes TG100435 an ideal model compound for academic and industrial DMPK groups developing physiologically-based pharmacokinetic (PBPK) models of prodrug activation, metabolite-to-parent reconversion, and target tissue exposure. The compound serves as a benchmark for validating in vitro-to-in vivo extrapolation (IVIVE) algorithms and for teaching advanced concepts in drug metabolism to graduate students and postdoctoral researchers.

Drug-Drug Interaction Studies Leveraging FMO3-Dependent Metabolic Activation

Because TG100855 formation is predominantly FMO3-mediated (~90% inhibition by methimazole; >99% ablation by heat inactivation) [2], TG100435 serves as a selective probe substrate for FMO3 activity in human liver microsome and hepatocyte assays. Unlike CYP3A4-dependent Src inhibitors (dasatinib, bosutinib, saracatinib), TG100435 activation is minimally affected by CYP450 inducers or inhibitors, making it a valuable positive control in in vitro drug-drug interaction panels designed to discriminate between FMO and CYP450 metabolic liabilities. Contract research organizations (CROs) offering DMPK screening services can use TG100435 to validate assay sensitivity for FMO-mediated clearance pathways.

Quote Request

Request a Quote for TG100435

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.